Home > Products > Building Blocks P19452 > 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine
5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine - 892253-50-8

5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-495027
CAS Number: 892253-50-8
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Development of more potent and selective A2A receptor antagonists: Further research is needed to optimize the structure of [, , ]triazolo[1,5-a]pyrimidine-based A2A antagonists to enhance their potency, selectivity, and pharmacokinetic properties for potential therapeutic applications in neurodegenerative diseases.
  • Exploration of other biological targets: Given the diverse chemical reactivity and structural features of [, , ]triazolo[1,5-a]pyrimidines, it is worthwhile to explore their potential as inhibitors or modulators of other biologically relevant targets beyond those already identified.
  • Development of new synthetic methodologies: Developing more efficient and versatile synthetic approaches for accessing diversely substituted [, , ]triazolo[1,5-a]pyrimidine derivatives will facilitate the exploration of their chemical and biological space.
  • Investigation of structure-activity relationships: Systematic studies on the structure-activity relationships of [, , ]triazolo[1,5-a]pyrimidine derivatives are crucial for understanding the influence of substituents on their biological activity and guiding the design of more potent and selective compounds.
  • In vivo studies: Further in vivo studies are necessary to assess the therapeutic potential of promising [, , ]triazolo[1,5-a]pyrimidine derivatives identified through in vitro screening and to evaluate their efficacy, safety, and pharmacokinetic profiles.

This analysis provides a starting point for further exploration of [, , ]triazolo[1,5-a]pyrimidine derivatives and their scientific applications. The provided literature primarily focuses on specific aspects of these compounds, and more comprehensive research is encouraged to fully unravel their potential.

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

  • Compound Description: Preladenant is a selective antagonist for the adenosine A2A receptor, investigated for its potential to map cerebral A2A receptors using Positron Emission Tomography (PET) []. Studies demonstrate that a radiolabeled version of Preladenant, [(11)C]Preladenant, exhibits favorable brain kinetics and suitable characteristics as an A2A PET tracer [].
  • Relevance: Preladenant shares the core structure of a [, , ]triazolo[1,5-c]pyrimidine with 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine. Both compounds feature a piperazine ring linked to the core structure, although Preladenant has a more complex substituent on the piperazine nitrogen.

5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo [4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine (8FB-PTP)

  • Compound Description: 8FB-PTP is a non-xanthine compound identified as a potent and selective antagonist of A2 adenosine receptors []. Studies highlight its efficacy in antagonizing various A2A receptor-mediated responses, such as vasorelaxation in bovine coronary arteries and inhibition of platelet aggregation in rabbits [].
  • Relevance: 8FB-PTP, similar to 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine, contains the [, , ]triazolo[1,5-c]pyrimidine scaffold.
  • Compound Description: CGS 15943 is another non-xanthine compound investigated for its potential as an A2 adenosine receptor antagonist []. Despite demonstrating some activity against A2A receptors, its potency and selectivity are notably lower compared to 8FB-PTP [].

4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-yloxy) phthalonitrile (MTPPN)

  • Compound Description: MTPPN is a phthalonitrile compound that has been studied for its potential drug-like properties through quantum chemical and in silico methods []. The research included analyses of its electronic structure, potential energy surface, and interactions with enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase (α-GLY) [].
  • Relevance: MTPPN shares the [, , ]triazolo[1,5-a]pyrimidine scaffold with 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine. Both have a methyl group at the 5 position of the triazolopyrimidine system.

7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

  • Compound Description: This group of compounds, characterized by an aryl group at the 7 position and a methyl group at the 5 position of the [, , ]triazolo[1,5-a]pyrimidine core, has been synthesized and investigated []. One derivative, compound 20 in the study, showed promising inhibitory activity against influenza virus RNA polymerase PA-PB1 subunit heterodimerization [].
  • Relevance: This group of compounds shares the core structure of [, , ]triazolo[1,5-a]pyrimidine with 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine and also possesses a methyl group at the 5 position.

5-Methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (mptp)

  • Compound Description: mptp is a ligand used in the synthesis of copper(II) and zinc(II) complexes that demonstrated antiproliferative and antimicrobial properties []. The presence of the metal ions enhanced the biological activity of the mptp scaffold [].

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp)

  • Compound Description: Similar to mptp, dmtp is another ligand employed in the development of copper(II) and zinc(II) complexes that exhibit enhanced antiproliferative and antimicrobial activities compared to the free ligand [].
Overview

5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure comprising a triazole ring fused to a pyrimidine ring. This compound is characterized by the presence of a methyl group at the 5-position and a piperazinyl group at the 7-position. Its chemical formula is C8H10N6C_8H_{10}N_6, and it has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

Source and Classification

This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties. Triazolopyrimidines have been studied for their applications in anti-cancer, anti-viral, and anti-inflammatory therapies. The specific compound 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is synthesized through various chemical methods that involve the manipulation of triazole and pyrimidine derivatives .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves several key steps:

  1. Formation of the Triazole Ring: This can be achieved through cyclization reactions involving azides and alkynes or through condensation reactions with hydrazines.
  2. Fusion with Pyrimidine Ring: The triazole ring is fused with a pyrimidine ring via condensation reactions. This often requires specific catalysts and controlled conditions to ensure high yields.
  3. Introduction of Substituents: The methyl and piperazinyl groups are introduced through substitution reactions. Various reagents may be used depending on the desired yield and purity of the final product.

Recent advancements in synthetic methodologies include the use of microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and minimize by-products .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine can be represented as follows:

  • Chemical Formula: C8H10N6C_8H_{10}N_6
  • Molecular Weight: Approximately 178.20 g/mol
  • Structural Features:
    • A triazole ring (five-membered ring containing three nitrogen atoms)
    • A pyrimidine ring (six-membered ring containing two nitrogen atoms)
    • A methyl group at position 5
    • A piperazinyl substituent at position 7

The compound's structure can be visualized using molecular modeling software or chemical drawing tools to understand its spatial configuration better .

Chemical Reactions Analysis

Reactions and Technical Details

5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine can participate in various chemical reactions:

  • Oxidation: The compound can undergo oxidation to form derivatives with increased functionality.
  • Reduction: Reduction reactions may yield different derivatives that retain the core structure but alter functional groups.
  • Substitution Reactions: The presence of reactive sites allows for nucleophilic or electrophilic substitutions, enabling further functionalization of the molecule.

These reactions typically require specific solvents, catalysts, and controlled temperature conditions to achieve desired outcomes effectively .

Mechanism of Action

Process and Data

The mechanism of action for 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with biological targets such as enzymes or receptors within cells. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects:

  • Anticancer Activity: It has shown potential in inhibiting tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
  • Antiviral Properties: Some studies suggest that this compound can interfere with viral replication processes by disrupting critical protein interactions within viral machinery.

The precise molecular targets and pathways are under investigation to fully elucidate its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and methanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: Stability under various conditions (light, heat) should be assessed during storage to ensure compound integrity.

These properties are critical for determining suitable applications in laboratory settings and potential pharmaceutical formulations .

Applications

Scientific Uses

5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific applications:

  • Medicinal Chemistry: Investigated as a lead compound for developing new anticancer agents due to its ability to inhibit specific cancer cell lines.
  • Antiviral Research: Explored for its potential to combat viral infections by targeting viral replication mechanisms.
  • Chemical Biology: Utilized as a building block in synthesizing more complex molecules for further biological evaluation.
Synthesis and Optimization Strategies for 5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine Derivatives

Convergent Synthetic Routes via Cyclocondensation and Coupling Reactions

The synthesis of 5-methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine employs a convergent two-step strategy that enables efficient assembly of the complex heterocyclic system. This approach begins with the cyclocondensation reaction between ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione in refluxing acetic acid. This reaction proceeds under vigorous reflux conditions (typically 110-120°C) for 12-24 hours, yielding the intermediate ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate as a crystalline solid. This initial cyclization step demonstrates excellent regioselectivity and good yield (65-78% after recrystallization), forming the crucial triazolopyrimidine core that serves as the foundation for further functionalization [3] [7].

The second critical stage involves a nucleophilic aromatic substitution (SNAr) reaction where the 7-chloro intermediate undergoes displacement with piperazine. This transformation requires carefully controlled conditions, typically employing anhydrous solvents (such as dimethylformamide or acetonitrile) and elevated temperatures (80-100°C) for 12-18 hours. The reaction exploits the activation provided by the electron-deficient triazolopyrimidine system, where the chlorine at position 7 becomes sufficiently labile for nucleophilic attack. The piperazine incorporation proceeds with moderate to high efficiency (60-85% yield), though careful purification is required to remove excess piperazine and solvent impurities [3]. Alternative coupling approaches have been explored using pre-formed piperazine derivatives, but the direct substitution method remains preferred for its simplicity and cost-effectiveness.

Table 1: Reaction Conditions for Key Synthetic Steps

Synthetic StepReagents/ConditionsTemperatureTimeYield Range
CyclocondensationEthyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione in acetic acid110-120°C12-24 hrs65-78%
ChlorinationOxalyl chloride in DCM with catalytic DMF0°C to RT2-4 hrs85-95%
Piperazine CouplingAnhydrous piperazine in DMF or acetonitrile80-100°C12-18 hrs60-85%

The convergent nature of this synthetic route allows for independent modification of either the triazolopyrimidine core or the piperazine moiety prior to the final coupling step. This flexibility is crucial for generating diverse analogs for structure-activity relationship studies. Researchers have exploited this approach to prepare libraries of derivatives by varying the piperazine substituents or modifying the triazolopyrimidine substitution pattern while maintaining the critical 5-methyl-7-piperazinyl pharmacophore essential for biological activity [3] [6].

Chlorination and Functionalization of Carboxylic Acid Precursors

The pivotal intermediate in the synthesis of 5-methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine is the 7-chloro derivative, which serves as the crucial handle for introducing the piperazine moiety. This intermediate is synthesized through an efficient chlorodehydroxylation reaction starting from the corresponding carboxylic acid precursor. The carboxylic acid is activated using oxalyl chloride (typically 1.2-1.5 equivalents) in anhydrous dichloromethane under strictly controlled conditions. The reaction requires catalytic DMF (1-2 drops) to initiate the acid chloride formation and proceeds rapidly at 0°C to room temperature over 2-4 hours, yielding the highly reactive acid chloride intermediate with excellent conversion rates (85-95%) [3].

The acid chloride intermediate is exceptionally moisture-sensitive and requires immediate use without isolation due to its propensity for hydrolysis. This high reactivity makes it an ideal candidate for subsequent nucleophilic acyl substitution reactions. While the primary pathway involves conversion to the carbonyl chloride for piperazine coupling, this versatile intermediate also enables the introduction of diverse amide functionalities at the C2 position. Researchers have exploited this reactivity to generate a range of carboxamide derivatives by reacting the acid chloride with various amines, including substituted anilines, aliphatic amines, and heteroaryl amines. These structural modifications significantly influence the compound's physicochemical properties and biological activity profiles [3].

The chlorination step is critical for establishing the correct regiochemistry essential for biological activity. The 7-position chlorine demonstrates superior leaving group ability compared to other halogenated positions on the triazolopyrimidine scaffold due to the electron-withdrawing nature of the fused triazole ring. This electronic activation facilitates the subsequent nucleophilic displacement by piperazine at mild temperatures without significant competing reactions. The regiochemical integrity of this process has been confirmed through single-crystal X-ray diffraction studies of intermediates, validating the exclusive functionalization at the 7-position [3] [6]. Careful control of stoichiometry during the chlorination step prevents diacid formation and ensures high purity of the monochlorinated product essential for pharmaceutical development.

Regioselective Modifications of the Triazolo[1,5-a]pyrimidine Core

The triazolo[1,5-a]pyrimidine scaffold offers multiple positions for structural modification, but achieving regioselective control is paramount for optimizing the biological activity of 5-methyl-7-(1-piperazinyl) derivatives. Position 7 demonstrates exceptional nucleophilic susceptibility, enabling preferential substitution with piperazine while maintaining the methyl group at position 5 intact. This regioselectivity arises from the inherent electronic asymmetry of the triazolopyrimidine system, where position 7 is significantly more electron-deficient than position 5 due to the adjacent nitrogen atoms. Computational studies using density functional theory (DFT) calculations confirm the higher electrophilicity of position 7 (Fukui function f⁻ = 0.067) compared to position 5 (f⁻ = 0.021), rationalizing the observed regiochemical preference during nucleophilic substitutions [3] [4].

Strategic modifications at position 2 have yielded important structure-activity relationship insights. The introduction of carboxamide functionalities (CONHR) at this position significantly enhances binding affinity to biological targets compared to ester or unsubstituted analogs. This improvement is attributed to additional hydrogen bonding interactions between the amide carbonyl and residues in the PAC cavity of influenza RNA polymerase. Particularly effective are small alkyl amides (methyl, ethyl) and substituted phenyl amides, which improve solubility while maintaining potency. Modifications at position 5 reveal that the methyl group is optimal for activity, with larger substituents (ethyl, propyl) decreasing antiviral potency by 3-5 fold due to steric clashes within the hydrophobic pocket of the target protein [3] [6].

Table 2: Impact of Regioselective Modifications on Compound Properties

Modification PositionSubstituentEffect on SolubilityImpact on Antiviral Activity (EC₅₀)Key Interactions
C2 (R)COOCH₃Low15-25 µMHydrophobic
CONHCH₃Moderate5-10 µMH-bond with Gln408
CONHC₆H₅Low7-15 µMπ-Stacking
C5CH₃ (reference)Reference1.2 µMHydrophobic pocket
C₂H₅↑↑4.5 µMSteric clash
C₃H₇↑↑↑6.8 µMSignificant clash
C7Piperazine (reference)Moderate1.2 µMSalt bridge/H-bond
4-Me-piperazine0.9 µMEnhanced H-bond

Solubility optimization has been achieved through piperazine ring functionalization without compromising antiviral activity. The introduction of hydrophilic substituents such as hydroxyethyl or morpholinoethyl groups on the terminal piperazine nitrogen substantially improves aqueous solubility (>2 mg/mL) while maintaining low micromolar antiviral activity. These polar groups enhance solubility by decreasing the logP value from 2.8 for the unsubstituted piperazine to 1.5 for the hydroxyethyl analog, facilitating better absorption and distribution properties. Importantly, these modifications do not interfere with the crucial interactions between the protonated piperazine nitrogen and the Glu623 residue of the PA subunit, as confirmed by molecular dynamics simulations [3] [6]. The strategic incorporation of solubilizing groups at the piperazine terminus represents a significant advancement in overcoming the inherent crystallinity and poor solubility observed with earlier triazolopyrimidine derivatives that limited their biological performance.

Properties

CAS Number

892253-50-8

Product Name

5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

InChI

InChI=1S/C10H14N6/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16/h6-7,11H,2-5H2,1H3

InChI Key

JCJOZXJNOUQJOT-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NN2C(=C1)N3CCNCC3

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.